molecular formula C12H22O2 B12559138 Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate CAS No. 145277-41-4

Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate

Katalognummer: B12559138
CAS-Nummer: 145277-41-4
Molekulargewicht: 198.30 g/mol
InChI-Schlüssel: JKACFGQSIVMVAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclopropane, characterized by the presence of butyl and carboxylate groups attached to a tetramethyl-substituted cyclopropane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with butanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

    Reduction: Formation of butyl 2,2,3,3-tetramethylcyclopropane-1-methanol.

    Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A closely related compound with similar structural features but lacking the butyl ester group.

    Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate: Another ester derivative with a methyl group instead of a butyl group.

    Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate: Similar to the butyl ester but with an ethyl group.

Uniqueness

Butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate is unique due to its specific ester group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

145277-41-4

Molekularformel

C12H22O2

Molekulargewicht

198.30 g/mol

IUPAC-Name

butyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H22O2/c1-6-7-8-14-10(13)9-11(2,3)12(9,4)5/h9H,6-8H2,1-5H3

InChI-Schlüssel

JKACFGQSIVMVAQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1C(C1(C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.